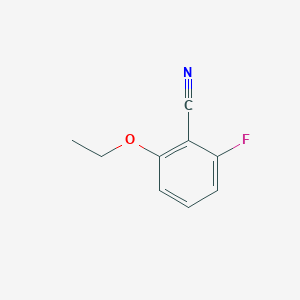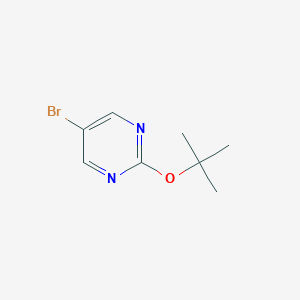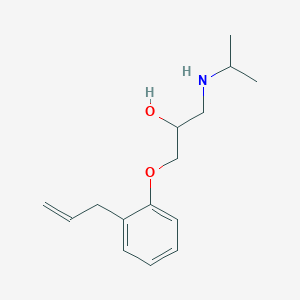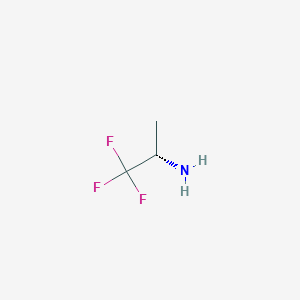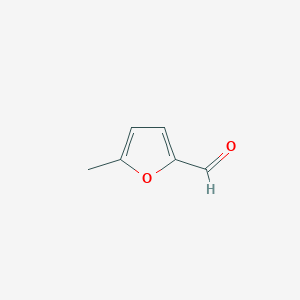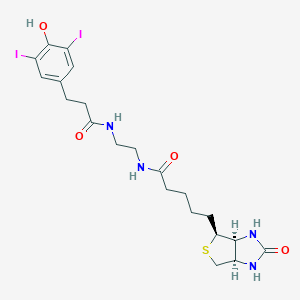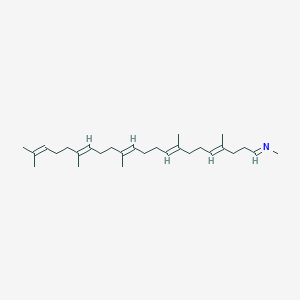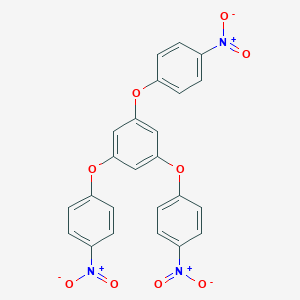![molecular formula C30H53N3O5 B051033 [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate CAS No. 100489-75-6](/img/structure/B51033.png)
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate, also known as MPC-1001, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Applications De Recherche Scientifique
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to inhibit the growth of tumor cells in vitro and in vivo. In neuroscience, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases. In immunology, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to modulate the immune response and may have potential use in the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is still being studied, but it is believed to involve the inhibition of certain enzymes and signaling pathways. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune response. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and modulation of the immune response. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to induce apoptosis (programmed cell death) in tumor cells, which may contribute to its anti-tumor effects. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has also been shown to protect neurons from damage and death, which may have potential use in the treatment of neurodegenerative diseases. In addition, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to modulate the immune response by inhibiting the production of cytokines and other inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for more targeted effects. However, one limitation of using [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the synthesis method for [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is relatively complex and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate. One area of interest is the potential use of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in combination with other drugs or therapies for cancer treatment. Another area of interest is the potential use of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, further research is needed to fully elucidate the mechanism of action of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate and its effects on different signaling pathways and cell types.
Conclusion:
In conclusion, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is a synthetic compound that has potential applications in a variety of scientific research fields. Its mechanism of action is still being studied, but it has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and modulation of the immune response. While there are some limitations to its use in lab experiments, further research is needed to fully explore its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate involves several steps, including the reaction of 2-methoxy-3-hydroxypropyl bromide with pyridine-2-carboxylic acid, the reaction of the resulting compound with N,N-dimethylformamide dimethyl acetal, and the reaction of the resulting compound with octadecyl isocyanate. The final product is purified using chromatography techniques. The yield of the synthesis method is approximately 50%.
Propriétés
Numéro CAS |
100489-75-6 |
|---|---|
Nom du produit |
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate |
Formule moléculaire |
C30H53N3O5 |
Poids moléculaire |
535.8 g/mol |
Nom IUPAC |
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate |
InChI |
InChI=1S/C30H53N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-32-29(34)37-25-28(36-2)26-38-30(35)33-24-27-21-18-20-22-31-27/h18,20-22,28H,3-17,19,23-26H2,1-2H3,(H,32,34)(H,33,35) |
Clé InChI |
BCLYBWBHNSVNBT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)NCC1=CC=CC=N1)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)NCC1=CC=CC=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)

![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)
